molecular formula C10H12F3NO B14038946 (R)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B14038946
M. Wt: 219.20 g/mol
InChI Key: FMWJMMCPRYGRIU-SECBINFHSA-N
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Description

®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is first converted to the corresponding alcohol using a reducing agent like sodium borohydride.

    Introduction of Trifluoromethyl Group: The alcohol is then reacted with trifluoroacetic acid in the presence of a dehydrating agent to form the trifluoromethylated intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce halogenated or alkylated derivatives.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.

    ®-2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine: Lacks the methoxy group on the phenyl ring.

    ®-2,2,2-Trifluoro-1-(4-methoxy-2-chlorophenyl)ethan-1-amine: Contains a chlorine atom instead of a methyl group.

Uniqueness

®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine

InChI

InChI=1S/C10H12F3NO/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1

InChI Key

FMWJMMCPRYGRIU-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H](C(F)(F)F)N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(F)(F)F)N

Origin of Product

United States

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